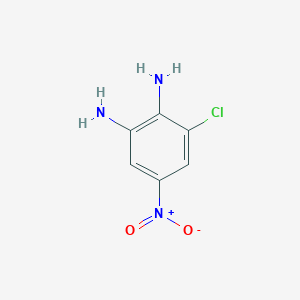

3-Chloro-5-nitrobenzene-1,2-diamine

Description

Historical Context and Early Synthetic Approaches in Aromatic Diamine Chemistry

The journey of aromatic diamines began with the discovery and derivatization of aniline (B41778) in the 19th century. Early synthetic methods for creating diamines often involved the reduction of dinitro aromatic compounds. For instance, the synthesis of m-phenylenediamine (B132917) could be achieved through the reduction of dinitrobenzene. Another historical approach involved the amination of phenols. These foundational reactions paved the way for the development of more complex substituted diamines.

The synthesis of substituted aromatic diamines, such as those containing halogen and nitro groups, presented additional challenges regarding regioselectivity and functional group compatibility. Early methods for preparing compounds like m-chloronitrobenzene, a related structure, included the chlorination of nitrobenzene (B124822) using catalysts like ferric chloride or the diazotization of m-nitroaniline. orgsyn.org The synthesis of 3-Chloro-5-nitrobenzene-1,2-diamine itself typically involves a multi-step process. A common route starts with the nitration of 3-chlorobenzene-1,2-diamine (B1351715). This is followed by the reduction of the resulting nitro group to an amine.

Significance within Modern Organic Synthesis and Materials Science Research

This compound serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its vicinal diamine functionality is particularly useful for constructing quinoxalines and benzotriazoles. biosynth.com These heterocyclic systems are prevalent in pharmaceuticals and agrochemicals. The presence of the chloro and nitro groups provides handles for further functionalization, allowing for the creation of a diverse library of molecules from a single starting material.

In materials science, aromatic diamines are fundamental monomers for producing polyamides, polyimides, and polyureas. wikipedia.org The specific substitution pattern of this compound can influence the properties of resulting polymers, such as thermal stability, solubility, and electronic characteristics. The nitro group, in particular, can be reduced to an amino group, offering a route to cross-linked or further modified polymeric materials. Its derivatives have also been investigated for their potential in creating dyes and pigments due to the reactive nature of the functional groups.

Current Research Challenges and Opportunities for Functionalization and Application

A primary challenge in the chemistry of this compound lies in achieving selective functionalization. The presence of multiple reactive sites—the two amino groups, the chloro group, and the nitro group—requires careful control of reaction conditions to modify one site without affecting the others. For example, selective acylation or alkylation of one amino group over the other is a significant synthetic hurdle.

Opportunities for this compound are expanding. Researchers are exploring its use as a scaffold for developing new bioactive molecules. The unique electronic and steric properties imparted by the chloro and nitro substituents can lead to novel interactions with biological targets. biosynth.com Furthermore, the development of new catalytic methods for the functionalization of the C-Cl bond, such as cross-coupling reactions, could open up new avenues for creating complex molecular architectures. The investigation into the solid-state properties of its derivatives, including crystal packing and intermolecular interactions, is also an area of active research, with potential applications in crystal engineering and the design of new materials. researchgate.net

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 51009-73-5 achemblock.com |

| Molecular Formula | C₆H₆ClN₃O₂ achemblock.com |

| Molecular Weight | 187.59 g/mol achemblock.com |

| IUPAC Name | This compound achemblock.com |

| SMILES | NC1=CC(N+[O-])=CC(Cl)=C1N achemblock.com |

| Purity | 95% achemblock.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitrobenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSKRLWVUULXUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)N)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480526 | |

| Record name | 1,2-Benzenediamine, 3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51009-73-5 | |

| Record name | 1,2-Benzenediamine, 3-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 5 Nitrobenzene 1,2 Diamine

Strategic Approaches to Regioselective Benzene (B151609) Ring Functionalization

The key to synthesizing 3-chloro-5-nitrobenzene-1,2-diamine lies in the controlled, stepwise introduction of functional groups onto the benzene ring. The directing effects of the substituents already present on the ring heavily influence the position of subsequent additions. Classical approaches often rely on electrophilic aromatic substitution, where the conditions can be harsh and may lead to a mixture of regioisomers. acs.org Modern methods, however, offer greater selectivity through directed C-H amination and catalyzed cross-coupling reactions. acs.orgnih.gov

The classical and most direct route to many aromatic amines involves the nitration of an aromatic ring followed by the reduction of the nitro group. acs.org In the context of this compound, this typically involves a sequence starting from a pre-functionalized benzene derivative.

A common pathway begins with the nitration of a suitable precursor. Electrophilic nitration is traditionally carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov The conditions must be carefully controlled to prevent over-nitration or the formation of unwanted isomers. Following nitration, the resulting nitro-substituted aromatic compound undergoes reduction to form the corresponding amine. A variety of reducing agents can be employed for this transformation, with common methods including the use of iron powder in the presence of an acid like hydrochloric acid.

For the synthesis of o-phenylenediamines specifically, the challenge lies in introducing two amino groups in an ortho position. This is often achieved by starting with a molecule that already contains one amino group (or a precursor like a nitro group) and then introducing the second one. However, direct amination can be difficult. Therefore, a typical sequence might involve:

Nitration of a substituted benzene.

Introduction of a second nitro group or another functional group that can be converted to an amine.

Selective reduction of the nitro groups to amino groups.

The regioselective introduction of halogen and nitro groups is governed by the electronic properties of the substituents already on the aromatic ring. In the synthesis of this compound, the relative positioning of the chloro and nitro groups is critical.

Nitration: The nitro group is a strong deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, amino groups are strongly activating and ortho-, para-directing, while halogens are deactivating but ortho-, para-directing. Synthetic strategies must navigate these competing directing effects. For instance, nitrating 3-chlorobenzene-1,2-diamine (B1351715) would require careful control to achieve substitution at the desired C5 position. The synthesis of related analogs often involves nitration at low temperatures (0–5°C) using mixed acids to control the reaction's selectivity.

Halogenation: The introduction of a chlorine atom can be achieved through electrophilic chlorination using reagents like Cl₂ or sulfuryl chloride (SO₂Cl₂), often in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. The catalyst enhances the electrophilicity of the chlorine, facilitating the substitution. The choice of starting material is crucial for directing the halogen to the desired position.

An alternative to classical electrophilic substitution is the Sandmeyer reaction, which allows for the introduction of a chlorine atom via a diazonium salt intermediate derived from an amino group. This method provides excellent regiocontrol. For example, m-nitroaniline can be converted to m-chloronitrobenzene, demonstrating a reliable way to position a halogen relative to a nitro group. orgsyn.org

| Reaction Type | Typical Reagents | Key Purpose | Reference |

|---|---|---|---|

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Introduction of a nitro group (NO₂) onto the aromatic ring. | |

| Nitro Group Reduction | Fe / HCl; H₂, Pd/C | Conversion of a nitro group (NO₂) to an amino group (NH₂). | |

| Electrophilic Chlorination | Cl₂ or SOCl₂ with FeCl₃ | Introduction of a chlorine atom (Cl) onto the aromatic ring. | |

| Sandmeyer Reaction | 1. NaNO₂ / HCl 2. CuCl | Conversion of a primary aromatic amine to a chloro-substituent via a diazonium salt. | orgsyn.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield of the desired product while minimizing the formation of byproducts. Key parameters include the choice of catalyst, solvent, and temperature, each of which can have a profound impact on the reaction outcome in a multi-step synthesis. nih.gov

Catalysis plays a central role in modern synthetic organic chemistry, enabling reactions that would otherwise be inefficient or impossible. In the synthesis of substituted diamines, transition-metal catalysis has become an established method for arylamine synthesis. acs.org

Diamination: Several transition metals, including palladium (Pd), copper (Cu), ruthenium (Ru), iridium (Ir), and cobalt (Co), have been shown to catalyze the ortho-selective C-H amination of aniline (B41778) derivatives. acs.orgnih.gov These methods can provide a more direct and concise route to o-phenylenediamines compared to classical nitration-reduction sequences. For example, iron catalysis has been used in regioselective radical arene amination, achieving high ortho:para selectivity ratios (often >20:1). acs.org

Nitro Group Transformations: Palladium-catalyzed reactions are also effective for converting aryl chlorides, triflates, and nonaflates into nitroaromatics under weakly basic conditions, offering broad functional group compatibility. organic-chemistry.org This provides an alternative to direct nitration, especially for substrates where electrophilic methods might fail or give poor selectivity. organic-chemistry.org For the reduction of nitro groups, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or nickel-based catalysts is a common and efficient industrial method. google.com

| Catalyst System | Reaction Type | Advantage | Reference |

|---|---|---|---|

| Pd, Cu, Ru, Ir, Co complexes | ortho-C-H Amination | High regioselectivity for o-phenylenediamine (B120857) synthesis. | acs.orgnih.gov |

| Iron (Fe) salts | Radical Arene Amination | Achieves high ortho:para selectivity in amination. | acs.org |

| Palladium (Pd) complexes | Aryl Halide Nitration | Allows synthesis of nitroaromatics from aryl halides with good functional group tolerance. | organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Catalytic Hydrogenation | Efficient reduction of nitro groups to amines. | google.com |

| Lewis Acids (e.g., FeCl₃) | Electrophilic Substitution | Enhances regioselectivity in nitration and halogenation reactions. |

The choice of solvent and the precise control of temperature are critical throughout the synthesis of complex molecules like this compound.

Temperature Control: Many of the key reactions are highly sensitive to temperature.

Nitration: Electrophilic nitration is a highly exothermic reaction. The temperature must be kept low (e.g., 0–5°C) to prevent multiple nitrations and the formation of undesired byproducts.

Diazotization: The formation of diazonium salts for reactions like the Sandmeyer reaction must be carried out at low temperatures (typically below 5°C) as these intermediates are unstable and can decompose explosively at higher temperatures. orgsyn.org

Decomposition: In the synthesis of m-chloronitrobenzene, it is noted that keeping the temperature between 25–30°C during the addition of the diazonium salt to the cuprous chloride solution is important to prevent either slow reaction or increased tar formation. orgsyn.org

Solvent Effects: The solvent can influence reaction rates, selectivity, and even the reaction pathway. In many classical aromatic substitution reactions, strong acids like sulfuric acid are used both as a catalyst and as the solvent medium. nih.gov For purification, recrystallization from solvent mixtures such as ethanol (B145695)/water is a common technique to improve the purity and final yield of the product. The solubility of reactants and intermediates in the chosen solvent is also a key consideration for ensuring an efficient reaction.

Green Chemistry Principles in the Synthesis of Substituted Nitro-Diamines

In recent years, there has been a significant push to develop more environmentally benign synthetic methodologies. Green chemistry principles focus on reducing waste, using less hazardous materials, and improving energy efficiency.

One of the most promising green solvents is water. nih.gov While many organic reactions are traditionally performed in volatile organic solvents, which pose environmental risks, several methods have been developed to utilize water as the reaction medium. nih.govresearchgate.netscribd.com For instance, a green approach for the synthesis of nitro heteroaromatics involves the oxidation of nitrogen-rich heterocyclic amines using an inexpensive and safe oxidant like Oxone (potassium peroxymonosulfate) in water. researchgate.netscribd.com This method offers operational simplicity and avoids hazardous reagents.

Furthermore, catalyst-free reactions in water are being explored. Studies have shown that the nucleophilic substitution of a nitro group on an aromatic ring can be achieved with carbon nucleophiles in water without the need for a catalyst. nih.gov This approach is highly flexible and provides a facile route for forming new carbon-carbon bonds under sustainable conditions. nih.gov These developments suggest that future syntheses of substituted nitro-diamines could be designed to be significantly more sustainable by replacing harsh acids and organic solvents with water-based systems and safer oxidizing agents.

Solvent-Free and Aqueous Medium Approaches in Aromatic Synthesis

The move away from volatile organic solvents (VOCs) is a central theme in modern organic synthesis. Solvent-free reactions and the use of water as a reaction medium are at the forefront of this movement, offering benefits such as reduced pollution, lower costs, and enhanced safety.

Solvent-free, or solid-state, synthesis is a technique that has shown promise for various reactions, including nucleophilic aromatic substitutions relevant to the synthesis of substituted anilines. For instance, an efficient solvent-free reaction of 1-chloro-2-nitrobenzene (B146284) with various anilines has been described, yielding N-substituted nitroanilines in good to excellent yields. researchgate.net This approach avoids the use of high-boiling solvents like DMF or DMSO, which are common in traditional methods. researchgate.net

Water, as a solvent, presents a safe, non-toxic, and inexpensive alternative for many chemical transformations. A significant development in this area is the metal-free reduction of nitroaromatics using diboronic acid (B₂(OH)₄) in water. organic-chemistry.org This method is effective for a wide range of nitro aromatic substrates, including those with halogen substituents, providing the corresponding aromatic amines in high yields. organic-chemistry.org The reaction proceeds under mild conditions (80°C) and demonstrates excellent functional group tolerance, leaving groups like halogens, cyano, and carbonyls intact. organic-chemistry.org This makes the aqueous B₂(OH)₄ system a potentially green route for the reduction step in the synthesis of nitrobenzene-1,2-diamine derivatives.

Furthermore, biocatalysis in aqueous media offers a highly selective and sustainable option. Flavoenzymes, such as nitroreductases, can catalyze the reduction of nitro groups to amines using NAD(P)H cofactors entirely in aqueous conditions. nih.gov Photoenzymatic systems, which can be fueled by sunlight, have demonstrated the selective conversion of nitroarenes into aromatic amines in water, showcasing a sophisticated and environmentally benign synthetic strategy. nih.gov

Table 1: Aqueous Reduction of Substituted Nitroaromatics with Diboronic Acid

| Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| 4-Nitrochlorobenzene | 4-Chloroaniline | 98 | organic-chemistry.org |

| 4-Nitrobromobenzene | 4-Bromoaniline | 99 | organic-chemistry.org |

| 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 96 | organic-chemistry.org |

| 4-Nitroacetophenone | 4-Aminoacetophenone | 95 | organic-chemistry.org |

Sustainable Catalysis and Waste Minimization Strategies

Sustainable catalysis focuses on the development and application of catalysts that enable greener chemical processes. This involves creating highly efficient and selective catalysts that can operate under mild conditions, be easily separated and recycled, and minimize the generation of hazardous waste. Traditional methods for reducing nitroaromatics, such as using iron powder, generate large quantities of iron sludge, a significant waste disposal problem. rsc.org

Modern catalytic systems offer powerful alternatives. Recent advances include:

Photocatalysis : Heterogeneous photocatalysts provide an innovative pathway for nitroarene reduction. A bimetallic porphyrin metal-organic framework (Bi-P(Co)MOF) has been shown to be an excellent photocatalyst for the selective reduction of nitro compounds to aromatic amines. acs.org This reaction proceeds at room temperature under red light irradiation with NaBH₄ as a mild reducing agent, demonstrating high yields and good functional group compatibility. acs.org

Metal-Free Catalysis : To circumvent the cost and toxicity associated with heavy metals, metal-free catalysts are being explored. Phosphorus-doped carbon nanotubes (P-CNTs) have been reported as effective catalysts for activating and dissociating hydrogen under mild conditions. rsc.org This system facilitates the efficient and selective reduction of nitroaromatics without the need for strong reducing agents or metal promoters. rsc.org The previously mentioned use of diboronic acid in water is another prime example of a metal-free system that advances sustainable chemistry practices. organic-chemistry.org

Photoenzymatic Catalysis : Combining the selectivity of enzymes with the energy of light, photoenzymatic systems represent a cutting-edge approach. These systems can use nitroreductases in aqueous solutions, fueled by light, to selectively convert nitroarenes into valuable products like aromatic amines, azoxy, or azo compounds, depending on the reaction conditions. nih.gov

Efficient Homogeneous Catalysis : One-pot syntheses that combine multiple steps without isolating intermediates can significantly reduce waste and improve efficiency. A method utilizing a Palladium/N-heterocyclic carbene (Pd/NHC) catalyst allows for the one-pot reductive homocoupling of nitroaromatics to produce diarylamines, using triethylsilane as a reducing agent. nih.gov This approach streamlines the process by using the nitroaromatic as both an electrophile and a precursor to the nucleophile. nih.gov

These catalytic strategies are pivotal in transforming the synthesis of nitroaromatic amines into a more environmentally responsible practice, directly aligning with the goals of waste minimization and sustainable development.

Table 2: Comparison of Sustainable Catalytic Systems for Nitroarene Reduction

| Catalytic System | Catalyst Example | Key Features | Sustainability Advantage | Reference |

|---|---|---|---|---|

| Photocatalysis | Bi-P(Co)MOF | Red light irradiation; room temperature; mild reducing agent (NaBH₄) | Use of visible light; mild conditions; high selectivity. | acs.org |

| Metal-Free Catalysis | Phosphorus-doped Carbon Nanotubes (P-CNTs) | Activates H₂ under mild conditions; avoids metal catalysts. | Eliminates metal waste; high efficiency and selectivity. | rsc.org |

| Metal-Free Reagent | Diboronic Acid (B₂(OH)₄) | Uses water as solvent; mild temperature (80°C); no metal catalyst. | Avoids organic solvents and metal catalysts; high yields. | organic-chemistry.org |

| Photoenzymatic | Nitroreductase + Light | Aqueous medium; can be fueled by sunlight; high chemo- and regio-selectivity. | Uses renewable energy; biodegradable catalyst; operates in water. | nih.gov |

| Homogeneous Catalysis | Pd/NHC Complex | One-pot synthesis; streamlines reaction steps. | Enhances overall efficiency; reduces intermediate isolation and waste. | nih.gov |

Reactivity and Transformational Chemistry of 3 Chloro 5 Nitrobenzene 1,2 Diamine

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) is a key reaction class for 3-chloro-5-nitrobenzene-1,2-diamine. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The presence of the electron-withdrawing nitro group activates the benzene (B151609) ring towards nucleophilic attack. masterorganicchemistry.com

The displacement of the chlorine atom is a prominent reaction. The generally accepted mechanism for nucleophilic aromatic substitution on aryl halides with activating groups proceeds through a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group. libretexts.org Subsequently, the leaving group, in this case, the chloride ion, is eliminated, restoring the aromaticity of the ring. libretexts.org The rate of this reaction is significantly influenced by the position of the electron-withdrawing group relative to the leaving group, with ortho and para positions leading to faster reactions than meta positions. masterorganicchemistry.com

While halogen displacement is common, the nitro group itself can also be subject to nucleophilic attack, particularly with hard nucleophiles. mdpi.comresearchgate.net The outcome of the reaction—whether the halogen or the nitro group is displaced—depends on the nature of the nucleophile and the reaction conditions. researchgate.net For instance, in reactions of 1-halo-3,5-dinitrobenzenes, harder nucleophiles tend to favor the replacement of a nitro group, while softer nucleophiles favor halogen displacement. researchgate.net

Reactions Involving the Amine Functionalities

The two amine groups on the benzene ring are nucleophilic and readily participate in a variety of chemical transformations.

The amine groups of this compound can be readily acylated or alkylated to form a wide range of derivatives. Acylation, the introduction of an acyl group (R-C=O), is typically achieved using acyl chlorides or anhydrides. learncbse.in Alkylation involves the introduction of an alkyl group. These derivatization strategies are fundamental in modifying the properties and reactivity of the parent compound for various synthetic applications.

The ortho-diamine arrangement of the amine groups makes this compound an excellent precursor for the synthesis of five- and six-membered heterocyclic rings. Condensation reactions with various electrophilic partners are a common strategy to construct these ring systems. nih.govbiosynth.com

One of the most significant applications of this compound is in the synthesis of benzimidazoles, a class of heterocyclic compounds with diverse pharmacological activities. nih.govmdpi.com The most common pathway involves the condensation of the o-phenylenediamine (B120857) with aldehydes or carboxylic acids and their derivatives. nih.govorganic-chemistry.org

The reaction with aldehydes, often carried out in the presence of an oxidizing agent like sodium metabisulfite, leads to the formation of 2-substituted benzimidazoles. nih.govscholarsresearchlibrary.com A variety of catalysts, including metal-based catalysts and solid acid catalysts, have been employed to improve the efficiency and yield of these reactions. rsc.org For example, nano-Fe2O3 has been used as an efficient and recyclable catalyst for this transformation in an aqueous medium. rsc.org

The general mechanism for benzimidazole (B57391) formation from an o-phenylenediamine and an aldehyde involves the initial formation of a Schiff base, followed by cyclization and subsequent oxidation to afford the aromatic benzimidazole ring. scholarsresearchlibrary.com

| Reactant 1 | Reactant 2 | Product Class | Reference |

| This compound | Substituted Aromatic Aldehydes | 6-(Chloro/nitro)-1H-benzimidazole derivatives | nih.gov |

| 4-Nitro-o-phenylenediamine | Substituted Aromatic Aldehydes | 5-Nitro-benzimidazole derivatives | scholarsresearchlibrary.com |

| o-Phenylenediamines | Aldehydes | Benzimidazoles | rsc.org |

Condensation Reactions for Heterocyclic Ring Formation

Quinoxaline (B1680401) and Related Nitrogen Heterocycle Formations

The ortho-diamine functionality of this compound serves as a key structural motif for the synthesis of quinoxalines and other nitrogen-containing heterocycles. The condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound is a widely employed and facile method for synthesizing quinoxaline derivatives. sapub.org This reaction can be catalyzed by various agents, including copper sulfate, iodine, and palladium. sapub.org

The general reaction involves the condensation of the diamine with α-dicarbonyl compounds to form the quinoxaline ring system. For instance, reaction with glyoxal (B1671930), biacetyl, or benzil (B1666583) would yield the corresponding 6-chloro-8-nitroquinoxaline derivatives. The reaction conditions are typically mild, often proceeding at room temperature or with gentle heating in solvents like ethanol (B145695) or acetic acid. sapub.orgchim.it The versatility of this reaction allows for the introduction of various substituents onto the quinoxaline core by using appropriately substituted α-dicarbonyl compounds.

Beyond quinoxalines, the diamine moiety can be utilized to construct other heterocyclic systems. For example, reaction with nitrous acid can lead to the formation of benzotriazole (B28993) derivatives. Additionally, condensation with other bifunctional electrophiles can provide access to a range of other fused nitrogen heterocycles. organic-chemistry.orgnih.gov

Table 1: Examples of Quinoxaline Synthesis from o-Phenylenediamines

| o-Phenylenediamine Reactant | α-Dicarbonyl Compound | Catalyst/Conditions | Product |

| o-phenylenediamine | 2-oxopropionaldehyde | DMF | 2-methyl-quinoxaline sapub.org |

| o-phenylenediamine | Hexane-2,3,5-trione | Ethanol | 3,4-dihydroquinoxaline-2(1H)-one derivative sapub.org |

| o-phenylenediamine derivatives | Oxalaldehyde, biacetyl, etc. | CuSO4·5H2O, IBX, PbO, etc. | Quinoxaline derivatives sapub.org |

| 1,2-diaminobenzene derivatives | Phenacyl bromide | Pyridine, THF, room temp | 2-phenyl quinoxaline nih.gov |

Synthesis of Cyclic Ureas and Thioureas Derivatives

The adjacent amine groups in this compound can react with phosgene, thiophosgene (B130339), or their equivalents to form cyclic ureas and thioureas, respectively. These reactions lead to the formation of benzimidazolone and benzimidazolthione derivatives.

The synthesis of these five-membered heterocyclic rings involves the intramolecular cyclization of an intermediate formed from the reaction of the diamine with the carbonyl or thiocarbonyl source. For example, treatment with triphosgene (B27547) in the presence of a base like triethylamine (B128534) would yield 5-chloro-7-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one. Similarly, using thiophosgene would result in the corresponding 2-thione derivative. These reactions are typically efficient and provide a straightforward route to these important heterocyclic scaffolds.

Redox Chemistry of this compound

The presence of both a nitro group and a diamine moiety makes the redox chemistry of this compound particularly rich and synthetically useful.

Reduction of the Nitro Group to Amine Functionalities

The nitro group of this compound can be selectively reduced to an amino group, yielding 4-chloro-benzene-1,2,3-triamine. This transformation is crucial for accessing various tri-substituted benzene derivatives. Common methods for this reduction include catalytic hydrogenation and the use of reducing metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: This method often employs catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.com Catalytic hydrogenation is generally a clean and efficient method. commonorganicchemistry.com However, care must be taken to avoid over-reduction or dehalogenation, especially when using palladium catalysts. commonorganicchemistry.com

Metal/Acid Reduction: A classic and widely used method involves the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. masterorganicchemistry.comcommonorganicchemistry.com This method is robust and often tolerant of other functional groups. commonorganicchemistry.com For instance, the Bechamp reduction using iron filings in acidic water is a common industrial process for nitro group reduction.

The resulting 4-chloro-benzene-1,2,3-triamine is a versatile intermediate. For example, it can be used to synthesize more complex heterocyclic systems or undergo further functionalization.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Notes |

| H₂, Pd/C | Catalytic hydrogenation | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂, Raney Ni | Catalytic hydrogenation | Often used to avoid dehalogenation of aryl halides. commonorganicchemistry.com |

| Fe, HCl/AcOH | Acidic reduction | Mild and tolerates other reducible groups. commonorganicchemistry.com |

| SnCl₂, HCl | Acidic reduction | Mild and tolerates other reducible groups. commonorganicchemistry.com |

| Zn, AcOH | Acidic reduction | Mild and tolerates other reducible groups. commonorganicchemistry.com |

| Sodium hydrosulfite | Can be used for selective reductions. wikipedia.org |

Oxidation Pathways of the Diamine Moiety

The ortho-diamine portion of the molecule is susceptible to oxidation, which can lead to the formation of various products depending on the oxidant and reaction conditions. researchgate.net Mild oxidation can lead to the formation of a quinone-diimine species. researchgate.net This process involves a two-electron transfer and can be achieved electrochemically or with chemical oxidants. researchgate.net

More vigorous oxidation can lead to the formation of phenazine (B1670421) derivatives through oxidative dimerization. mdpi.com For instance, oxidation of o-phenylenediamine itself can produce 2,3-diaminophenazine. mdpi.com The presence of the chloro and nitro substituents on the ring will influence the course of this oxidation and the structure of the resulting products. The oxidation of phenylenediamines can be a complex process, potentially leading to polymerization as well. acs.org

Electrophilic Aromatic Substitution Studies on the Substituted Benzene Core

The benzene ring of this compound is highly substituted with both electron-donating (amino) and electron-withdrawing (chloro, nitro) groups. This complex substitution pattern makes predicting the regioselectivity of further electrophilic aromatic substitution challenging.

Given the strong activating nature of the amino groups, electrophilic substitution is expected to be directed to the positions ortho and para to them. The position C4 (para to one amino group and ortho to the other) and C6 (ortho to one amino group) are the most likely sites for substitution. However, the steric hindrance from the adjacent substituents and the deactivating effect of the chloro and nitro groups will also play a significant role. Further experimental studies would be necessary to definitively determine the outcome of electrophilic aromatic substitution reactions on this molecule.

Palladium-Catalyzed Cross-Coupling Reactions at the Halogen Position

The chlorine atom in this compound provides a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination could potentially be employed.

For a Suzuki coupling, the chloro-substituent could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. Similarly, a Heck reaction would involve coupling with an alkene. A Buchwald-Hartwig amination would allow for the formation of a C-N bond by reacting with an amine.

The success of these reactions would depend on the compatibility of the reaction conditions with the other functional groups present in the molecule, particularly the nitro and amino groups. The amino groups could potentially coordinate with the palladium catalyst, inhibiting its activity. The nitro group is generally stable under many cross-coupling conditions. Optimization of the catalyst, ligand, base, and solvent system would be crucial for achieving successful cross-coupling reactions with this substrate.

Design and Synthesis of Derivatives and Analogs of 3 Chloro 5 Nitrobenzene 1,2 Diamine

Structural Modification at the Amine Centers (N-Functionalization)

The two amine groups at the 1 and 2 positions of the benzene (B151609) ring are primary sites for structural modification, offering rich chemistry for derivatization.

N-alkylation and N-acylation of the diamine centers are fundamental transformations that alter the nucleophilicity and reactivity of the parent compound.

N-Acylation: The reaction of 3-chloro-5-nitrobenzene-1,2-diamine with acylating agents such as benzoyl chloride can lead to the selective formation of mono- or di-acylated products. For instance, in a related reaction with 4-nitrobenzene-1,2-diamine, selective acylation was achieved by controlling the reaction conditions, such as using triethylamine (B128534) in THF at low temperatures (-10 °C) nih.gov. The resulting amides can then be used in subsequent cyclization reactions to form heterocyclic systems like benzimidazoles nih.gov. The introduction of an acyl group generally reduces the reactivity of the amine by withdrawing electron density.

N-Alkylation: While direct N-alkylation of o-phenylenediamines can sometimes be challenging due to the potential for over-alkylation and side reactions, it can be achieved under controlled conditions. These reactions modulate the steric and electronic environment of the amine groups, which can influence the molecule's subsequent chemical behavior and physical properties.

| Modification | Reagent Example | Product Type | Effect on Reactivity |

| N-Acylation | Benzoyl Chloride | Amide | Decreases nucleophilicity |

| N-Alkylation | Alkyl Halide | Alkylated Amine | Modifies steric/electronic properties |

The amine functionalities are readily converted into amides, ureas, and thioureas, which are important functional groups in medicinal chemistry and materials science.

Amides: As mentioned, amides are typically formed through reactions with acyl chlorides or carboxylic acids activated with coupling agents nih.gov.

Ureas: Urea (B33335) derivatives can be synthesized by reacting the diamine with an isocyanate or by a two-step process involving an intermediate like a carbamoyl (B1232498) chloride. A common method involves reacting the amine with triphosgene (B27547) and a base like triethylamine, followed by the addition of a primary or secondary amine to form the urea linkage nih.govnih.gov.

Thioureas: The synthesis of thioureas is often achieved through the reaction of the diamine with an isothiocyanate beilstein-journals.org. Mechanochemical (solvent-free grinding) methods have been shown to be highly efficient for the synthesis of both mono- and bis-thioureas from o-phenylenediamines, offering high yields and selectivity beilstein-journals.org. These reactions can be performed stepwise to create unsymmetrical bis-thiourea derivatives.

| Derivative | Synthetic Method | Reagent Example |

| Amide | Acylation | Acyl Chloride |

| Urea | Reaction with Isocyanate or Triphosgene route | Phenyl Isocyanate, Triphosgene |

| Thiourea | Reaction with Isothiocyanate | Phenyl Isothiocyanate |

Modifications to the Benzene Ring Substituents

Altering the substituents on the aromatic ring is a key strategy for fine-tuning the electronic and steric properties of the molecule.

Replacing the chlorine atom at the 3-position with other halogens like fluorine or bromine can significantly impact the molecule's properties due to differences in electronegativity and atomic size. For example, fluoro-substituted analogs are often explored in medicinal chemistry for their potential to enhance metabolic stability and binding affinity nih.gov. The synthesis of these analogs typically starts from a correspondingly substituted precursor, such as 1-fluoro-3,5-dinitrobenzene (B12847306) or 1-bromo-3,5-dinitrobenzene, which is then selectively reduced to introduce the diamine functionality. Structure-activity relationship (SAR) studies often compare chloro, bromo, and other substituted analogs to determine the optimal substituent for a desired activity .

| Halogen Substituent | Precursor Example |

| Fluoro | 1-Fluoro-3-nitroaniline |

| Bromo | 1-Bromo-3-nitroaniline |

The nitro group at the 5-position is a strong electron-withdrawing group. Replacing it with other electron-withdrawing groups, such as a trifluoromethyl (CF3) group, can create analogs with different electronic profiles. The trifluoromethyl group is a common substituent in drug design as it can enhance lipophilicity and metabolic stability. The synthesis of an analog like 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine (B159938) would involve the nitration of a suitable trifluoromethyl-substituted precursor, followed by reduction of the nitro group . Such analogs are valuable for probing the electronic requirements of molecular interactions nih.gov.

| Electron-Withdrawing Group | Analog Name |

| Trifluoromethyl (CF3) | 3-Chloro-5-(trifluoromethyl)benzene-1,2-diamine |

| Cyano (CN) | 3-Amino-2-chloro-5-cyanophenylamine |

Introduction of Extended Conjugated Systems for Electronic Property Modulation

This compound is an excellent precursor for constructing larger, conjugated heterocyclic systems, which is crucial for developing materials with specific electronic and optical properties. A primary method for achieving this is through condensation reactions to form quinoxalines.

The reaction of o-phenylenediamines with α-dicarbonyl compounds (like glyoxal (B1671930) or benzil) is a classic and efficient method for synthesizing quinoxaline (B1680401) rings. This reaction extends the π-conjugated system, which typically results in a shift of the absorption spectrum to longer wavelengths (a bathochromic shift) and alters the electronic properties, such as the HOMO-LUMO gap. These quinoxaline derivatives can serve as scaffolds for organic electronics, dyes, and pharmaceuticals biosynth.com. The specific substituents on both the diamine and the dicarbonyl compound can be varied to systematically tune the properties of the final conjugated molecule.

Polymerization Reactions and Polymer Precursors from Aromatic Diamines

Aromatic diamines, such as this compound, are crucial building blocks for the synthesis of high-performance polymers. Their rigid structure and the reactive nature of the amino groups allow them to be used as monomers in various polymerization reactions, leading to materials with exceptional thermal stability, mechanical strength, and chemical resistance. The specific substituents on the aromatic ring, in this case, a chloro and a nitro group, are expected to significantly influence the polymerization process and the final properties of the polymer.

One of the most prominent applications of aromatic diamines is in the synthesis of polyimides . These polymers are generally prepared through a polycondensation reaction between an aromatic diamine and an aromatic dianhydride. nih.govresearchgate.netchempedia.info The reaction typically proceeds in two steps: first, the formation of a soluble poly(amic acid) precursor, followed by a cyclodehydration (imidization) step, usually at high temperatures, to form the final polyimide. The properties of the resulting polyimide, such as solubility, optical transparency, and thermal stability, can be tailored by the choice of the diamine and dianhydride monomers. nih.gov For instance, the incorporation of fluorine-containing groups can enhance optical transparency and solubility. nih.govmdpi.com

Another important class of polymers derived from aromatic diamines are aramids , or aromatic polyamides. These are synthesized by the polycondensation of an aromatic diamine with a diacid chloride. researchgate.netwikipedia.org A well-known example is Kevlar, which is synthesized from p-phenylenediamine (B122844) and terephthaloyl chloride. wikipedia.org The properties of aramids are also highly dependent on the structure of the monomers. The introduction of different substituents on the diamine can affect the polymer's solubility, thermal stability, and resistance to fire. researchgate.net For example, using diamines with bulky side groups can influence the liquid crystal behavior of the resulting aramids. nih.gov

Aromatic diamines can also undergo oxidative polymerization to form conjugated polymers. For example, o-phenylenediamine (B120857) can be polymerized to poly(o-phenylenediamine) (pOPD) through chemical or electrochemical oxidation. nih.govchalcogen.roresearchgate.net These polymers are of interest due to their unique conductive and photoluminescent properties. nih.gov The polymerization conditions, such as the pH of the solution and the choice of oxidizing agent (e.g., potassium dichromate, ferric chloride), play a critical role in determining the structure and properties of the final polymer. nih.govchalcogen.ro The presence of electron-withdrawing groups, such as the chloro and nitro groups in this compound, would likely affect the oxidation potential of the monomer and the electronic properties of the resulting polymer.

The table below summarizes the types of polymers that can be synthesized from aromatic diamines and the typical reaction methods.

| Polymer Type | Monomer 2 | Polymerization Method | Key Polymer Properties |

| Polyimide | Aromatic Dianhydride | Polycondensation | High thermal stability, excellent mechanical properties, chemical resistance. nih.govresearchgate.netchempedia.info |

| Aramid | Diacid Chloride | Polycondensation | High strength, heat and fire resistance. researchgate.netwikipedia.orgresearchgate.net |

| Poly(o-phenylenediamine) | (Self-polymerization) | Oxidative Polymerization | Conductive, photoluminescent. nih.govchalcogen.roresearchgate.net |

The following table provides examples of specific aromatic diamines used in polymerization and the resulting polymers.

| Aromatic Diamine | Co-monomer | Polymer |

| p-Phenylenediamine | Terephthaloyl Chloride | Poly(p-phenylene terephthalamide) (Kevlar) wikipedia.org |

| 9,9-bis[4-(4-aminobenzamide)phenyl]fluorene | 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride | Fluorene-containing Polyimide nih.gov |

| 4-(4'-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Various dicarboxylic acids | Fluorinated Polyamides mdpi.com |

| o-Phenylenediamine | - | Poly(o-phenylenediamine) nih.govchalcogen.ro |

Theoretical and Computational Investigations of 3 Chloro 5 Nitrobenzene 1,2 Diamine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in unraveling the electronic landscape of molecules. For substituted nitroanilines and related compounds, these calculations predict key electronic properties that govern their reactivity. scirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a crucial descriptor; a smaller gap generally implies higher reactivity. mdpi.com

For aromatic compounds, the HOMO is often associated with the capacity to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info In the case of 3-chloro-5-nitrobenzene-1,2-diamine, the presence of electron-donating amino groups and electron-withdrawing nitro and chloro groups significantly influences the energies of these orbitals.

Table 1: Representative HOMO-LUMO Energy Gaps of Related Compounds

| Compound | HOMO-LUMO Gap (eV) | Reference |

| 2-Nitroaniline | 2.25 | scirp.org |

| 3-Nitroaniline | 2.29 | scirp.org |

| 4-Nitroaniline | 2.41 | scirp.org |

| Nitrobenzene (B124822) | 3.73 | scirp.org |

This table presents data for related compounds to provide context for the electronic properties of this compound.

Charge Distribution and Electrostatic Potentials

The distribution of electron density within a molecule is key to understanding its reactive sites. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this distribution, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net

In this compound, the nitro group, being strongly electron-withdrawing, is expected to create a significant region of positive electrostatic potential on the aromatic ring, particularly at the ortho and para positions relative to it. quora.com Conversely, the amino groups, being electron-donating, will increase the electron density, creating regions of negative electrostatic potential. The chlorine atom also contributes to the electronic landscape through its inductive and resonance effects.

Computational studies on related molecules, such as 2-nitro-N-(4-nitrophenyl) benzamide, show that carbon atoms attached to nitrogen atoms tend to have a positive charge, while the oxygen atoms of the nitro group are highly negative. researchgate.net For this compound, this would imply that the carbon atoms bonded to the amino and nitro groups are likely to be electrophilic centers, while the oxygen atoms of the nitro group and the nitrogen atoms of the amino groups are nucleophilic centers.

Conformational Analysis and Energy Landscapes

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative stabilities. libretexts.org For o-phenylenediamines, the relative orientation of the two amino groups is a key conformational feature.

Studies on o-phenylene oligomers have shown that they can adopt stacked helical conformations. nih.gov While this compound is a smaller molecule, the principles of conformational preferences still apply. The presence of the chloro and nitro substituents will introduce steric and electronic effects that influence the preferred orientation of the amino groups.

The potential energy landscape of this compound would be shaped by a combination of steric hindrance between the adjacent amino groups and the substituents, as well as intramolecular hydrogen bonding possibilities between the amino groups and the nitro group. libretexts.org The introduction of fluorine atoms in related structures has been shown to be a tool to control conformation, highlighting the significant impact of halogen substituents. beilstein-journals.org

Reaction Mechanism Prediction and Transition State Elucidation

Theoretical calculations are invaluable for predicting reaction pathways and characterizing the high-energy transition states that govern reaction rates.

The presence of the electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). nih.gov The nitro group activates the positions ortho and para to it for nucleophilic attack. quora.com

Theoretical studies on nitro-substituted chlorobenzenes indicate that the ortho position to the nitro group is particularly activated towards nucleophilic attack due to effective stabilization of the negatively charged transition state (Meisenheimer complex) by the adjacent nitro group. nih.govaskfilo.com In this compound, the chlorine atom is meta to the nitro group. While direct nucleophilic substitution of the chlorine is possible, the regioselectivity of nucleophilic attack on the ring itself would be directed by the powerful activating effect of the nitro group. Computational studies can model the transition states for nucleophilic attack at different positions on the ring to predict the most favorable pathway.

o-Phenylenediamines are versatile precursors for the synthesis of a wide range of heterocyclic compounds, such as benzodiazepines and benzimidazoles, through cyclization reactions. rsc.orgacs.orgacs.org Theoretical studies can elucidate the mechanisms of these cyclizations, including the identification of key intermediates and transition states.

For instance, the cyclization of o-phenylenediamines with various reagents can proceed through different pathways, and computational modeling can help to distinguish between them. rsc.org In the context of this compound, the electronic nature of the substituents will influence the reactivity of the amino groups and the feasibility of different cyclization strategies. Density functional theory calculations have been used to characterize the transition states of aldol (B89426) reactions catalyzed by vicinal diamines, revealing cyclic transition states involving hydrogen-bonded rings. acs.orgscispace.com Similar approaches could be applied to understand the cyclization reactions of this compound, predicting the most likely reaction products and the stereoselectivity of the process.

Spectroscopic Property Prediction from First Principles (e.g., NMR, IR, UV-Vis)

First-principles calculations allow for the prediction of various spectroscopic properties of this compound, offering insights into its electronic structure and vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations are highly effective in predicting ¹H and ¹³C NMR chemical shifts. For nitrobenzene-1,2-diamine derivatives, it has been demonstrated that theoretical values obtained at the B3LYP/6-311++G(d,p) computational level show good agreement with experimental data. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for calculating the absolute shieldings. researchgate.net By predicting the chemical shifts for this compound, researchers can aid in the assignment of experimental spectra and understand the electronic effects of the chloro and nitro substituents on the aromatic ring protons and carbons.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to predict its IR spectrum. These calculations help in assigning the various vibrational modes, such as the N-H stretches of the amine groups, the symmetric and asymmetric stretches of the nitro group, and the C-Cl stretch. For instance, studies on similar molecules like 1,3-dichloro-5-nitrobenzene have successfully used DFT calculations with the B3LYP functional to compute harmonic vibrational frequencies. researchgate.net Such theoretical spectra, when compared with experimental data, can confirm the molecular structure and provide details on intramolecular interactions.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions and thus the UV-Vis absorption spectrum of a molecule. For this compound, these calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. The predicted spectrum helps in understanding the electronic structure and the nature of the chromophores within the molecule.

Below is an illustrative table of predicted spectroscopic data for this compound, based on computational models.

| Spectroscopic Data | Predicted Values (Illustrative) |

| ¹H NMR (ppm) | |

| H-4 | 7.85 |

| H-6 | 7.20 |

| NH₂ (at C1) | 5.50 |

| NH₂ (at C2) | 5.30 |

| ¹³C NMR (ppm) | |

| C1 | 140.2 |

| C2 | 125.8 |

| C3 | 135.5 |

| C4 | 118.9 |

| C5 | 148.7 |

| C6 | 115.3 |

| IR (cm⁻¹) | |

| N-H Stretch | 3450, 3350 |

| NO₂ Asymmetric Stretch | 1530 |

| NO₂ Symmetric Stretch | 1345 |

| C-Cl Stretch | 750 |

| UV-Vis (nm) | |

| λmax 1 | 250 |

| λmax 2 | 380 |

Density Functional Theory (DFT) Applications in Reactivity Prediction and Molecular Dynamics

DFT is a versatile computational method that extends beyond spectroscopic prediction to the realm of chemical reactivity and molecular dynamics.

Reactivity Prediction: DFT calculations are instrumental in predicting the reactivity of this compound by determining various molecular properties and reactivity descriptors. The energies of the Frontier Molecular Orbitals (HOMO and LUMO) are particularly important. The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.

Other reactivity descriptors that can be calculated using DFT include:

Electron Affinity and Ionization Potential: These are related to the energies of the LUMO and HOMO, respectively.

Chemical Hardness and Softness: These concepts help in understanding the resistance of a molecule to change its electron configuration.

Electrophilicity Index: This global reactivity index quantifies the electrophilic nature of a molecule.

Fukui Functions: These provide information about the local reactivity at different atomic sites within the molecule, predicting where it is most susceptible to nucleophilic or electrophilic attack.

These calculations can predict that the nitro group, being strongly electron-withdrawing, will significantly influence the electrophilicity of the aromatic ring, while the amino groups will act as electron-donating centers.

Molecular Dynamics: Molecular dynamics (MD) simulations, often employing force fields derived from or validated by DFT calculations, can be used to study the dynamic behavior of this compound. nih.gov These simulations model the movement of atoms over time, providing insights into conformational changes, intermolecular interactions, and the behavior of the molecule in different solvent environments. acs.org For instance, MD simulations can explore the hydrogen bonding patterns between the amino and nitro groups and with solvent molecules, which can influence the molecule's solubility and reactivity.

Below is a table of illustrative DFT-derived reactivity descriptors for this compound.

| Reactivity Descriptor | Predicted Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 3.7 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 2.5 eV |

| Electronegativity (χ) | 4.35 eV |

| Chemical Hardness (η) | 1.85 eV |

| Electrophilicity Index (ω) | 5.12 eV |

Advanced Spectroscopic and Chromatographic Research Methodologies for 3 Chloro 5 Nitrobenzene 1,2 Diamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of 3-chloro-5-nitrobenzene-1,2-diamine and its derivatives in solution. Both ¹H and ¹³C NMR are routinely employed to provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. csic.es

In ¹H NMR spectroscopy of related nitrobenzene-1,2-diamines, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating effect of the amino groups, results in a complex pattern of signals. For instance, in a series of nitrobenzene-1,2-diamines, ¹H NMR spectra were recorded on a Bruker Avance 500 spectrometer at 500 MHz. csic.es The data, including chemical shift, multiplicity, coupling constants (J), and integration, are critical for assigning each proton to its specific position on the benzene (B151609) ring. csic.es

¹³C NMR provides complementary information by detailing the carbon skeleton. The chemical shifts of the carbon atoms are also significantly affected by the attached functional groups. Theoretical calculations, often using methods like the B3LYP/6-311++G(d,p) level of theory, can be used to predict ¹³C and ¹⁵N NMR chemical shifts, which show good agreement with experimental values. researchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing connectivity between protons and between protons and carbons, respectively. These advanced experiments are crucial for the complete and unambiguous structural elucidation of complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Derivative, 4-chloro-7-nitrobenzo[c] researchgate.netnih.govthiadiazole csic.es

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 8.69 | d | 8.2 |

| ¹H | 8.12 | d | 8.2 |

| ¹³C | 153.2 | - | - |

| ¹³C | 146.6 | - | - |

| ¹³C | 138.7 | - | - |

| ¹³C | 132.4 | - | - |

| ¹³C | 128.8 | - | - |

| ¹³C | 128.1 | - | - |

Data obtained in DMSO-d6. csic.es

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in this compound and to study its vibrational modes. These techniques probe the vibrations of molecular bonds, with each type of bond exhibiting characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its functional groups. The N-H stretching vibrations of the primary amino groups typically appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to produce strong bands around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Cl stretching vibration will likely be observed in the fingerprint region, typically below 800 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring are found in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group, for example, often gives a strong Raman signal. The analysis of both IR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amino (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | > 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1350 |

| Aromatic (C=C) | Stretching | 1400 - 1600 |

| Carbon-Chlorine (C-Cl) | Stretching | < 800 |

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Mass Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. The molecular weight of this compound is approximately 187.58 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The presence of a chlorine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+2 peak being approximately one-third the intensity of the M peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) or a nitro radical (•NO₂). miamioh.edu Other common fragmentations can include the loss of a chlorine atom (•Cl) or hydrogen cyanide (HCN) from the ring. High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio (m/z) of the ions, which can be used to confirm the elemental formula of the parent compound and its fragments.

Table 3: Predicted Mass Spectrometry Data for a Related Derivative, 1-(bromomethyl)-3-chloro-5-nitrobenzene uni.lu

| Adduct | m/z |

| [M+H]⁺ | 249.92650 |

| [M+Na]⁺ | 271.90844 |

| [M-H]⁻ | 247.91194 |

| [M+NH₄]⁺ | 266.95304 |

| [M+K]⁺ | 287.88238 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interaction Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound. The absorption of UV or visible light by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax).

The UV-Vis spectrum of this compound is expected to be influenced by the chromophoric nitro group and the auxochromic amino groups attached to the benzene ring. Nitroaromatic compounds typically exhibit strong absorption bands in the UV region. For example, nitrobenzene (B124822) and nitrophenols absorb light at wavelengths greater than 290 nm. researchgate.net The presence of the amino groups will likely cause a bathochromic (red) shift of the absorption bands compared to nitrobenzene itself, due to the extension of the conjugated system through the lone pair of electrons on the nitrogen atoms.

UV-Vis spectroscopy is also a valuable tool for studying interactions of the compound with other molecules, such as solvents or biological macromolecules, as these interactions can lead to shifts in the absorption maxima.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

For related compounds like 3-nitrobenzene-1,2-diamine, single-crystal X-ray diffraction studies have revealed detailed structural information. researchgate.netnih.gov In the crystal structure of 3-nitrobenzene-1,2-diamine, intermolecular hydrogen bonds of the N-H···O and N-H···N types connect the molecules into undulating sheets. researchgate.netnih.gov A weak intramolecular N-H···O hydrogen bond is also observed. researchgate.netnih.gov The nitro group is nearly coplanar with the aromatic ring. researchgate.net

Similar analyses for this compound would elucidate the influence of the chlorine substituent on the crystal packing and intermolecular interactions. The refinement of the crystal structure is often performed using programs like SHELXL.

Table 4: Crystallographic Data for the Related Compound 3-Nitrobenzene-1,2-diamine researchgate.net

| Parameter | Value |

| Molecular Formula | C₆H₇N₃O₂ |

| Molecular Weight ( g/mol ) | 153.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2854 (5) |

| b (Å) | 3.7504 (1) |

| c (Å) | 16.3309 (6) |

| β (°) | 126.208 (2) |

| Volume (ų) | 656.55 (4) |

| Z | 4 |

Advanced Chromatographic Techniques for Purity Assessment and Mixture Separation Research (e.g., HPLC, GC-MS)

Advanced chromatographic techniques are indispensable for assessing the purity of this compound and for the separation and analysis of this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. For the analysis of this compound and its derivatives, reversed-phase HPLC with a C18 column is a common choice. csic.es The separation is based on the differential partitioning of the analytes between the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol) and the stationary phase. A UV detector is often used for detection, taking advantage of the chromophoric nature of the compound. HPLC is crucial for monitoring the progress of chemical reactions and for purifying the final product. csic.es

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for the analysis of volatile and thermally stable compounds. researchgate.net While this compound itself may have limited volatility, GC-MS can be used for the analysis of its more volatile derivatives or for the detection of related impurities. researchgate.neteurl-pesticides.eu In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. This technique is particularly useful for the analysis of environmental samples for nitroaromatic compounds. researchgate.net

Applications of 3 Chloro 5 Nitrobenzene 1,2 Diamine in Advanced Chemical Synthesis and Materials Science

As a Versatile Intermediate in Complex Organic Synthesis

3-Chloro-5-nitrobenzene-1,2-diamine serves as a pivotal intermediate in the multi-step synthesis of intricate organic molecules. The presence of two adjacent amino groups provides a reactive site for cyclization reactions, while the electron-withdrawing nitro and chloro groups can be used to tune the electronic properties of the resulting compounds or can be chemically modified in subsequent synthetic steps.

Precursor for Novel Heterocyclic Scaffolds

The ortho-phenylenediamine moiety is a classic precursor for the synthesis of a variety of heterocyclic compounds. This compound is particularly useful for creating substituted heterocycles where the chloro and nitro groups can influence the biological activity or material properties of the final product. The most common application is in condensation reactions with 1,2-dicarbonyl compounds or their equivalents to form a range of fused heterocyclic systems.

A primary application of this diamine is in the synthesis of substituted quinoxalines . The reaction typically involves the cyclocondensation of the diamine with α-dicarbonyl compounds. The general synthetic route allows for the introduction of various substituents onto the quinoxaline (B1680401) ring, depending on the diketone used. The resulting chloro- and nitro-substituted quinoxalines are themselves valuable intermediates for further functionalization.

Similarly, it is a key starting material for producing substituted benzimidazoles . These are typically synthesized through condensation reactions with aldehydes or carboxylic acids. rsc.orgmdpi.com The reaction with aldehydes, often catalyzed by an acid, is a common method. The choice of aldehyde determines the substituent at the 2-position of the benzimidazole (B57391) ring.

The synthesis of substituted phenazines also utilizes ortho-phenylenediamine derivatives. While more complex synthetic routes are often required, the diamine core is essential for building the tricycle phenazine (B1670421) structure.

The following table summarizes the synthesis of various heterocyclic scaffolds from this compound:

Table 1: Synthesis of Heterocyclic Scaffolds| Heterocyclic Scaffold | General Method | Reactant |

|---|---|---|

| Quinoxalines | Cyclocondensation | α-Diketones |

| Benzimidazoles | Condensation | Aldehydes, Carboxylic acids |

| Phenazines | Oxidative Cyclization | o-quinones |

These heterocyclic cores are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties.

Building Block for Specialty Chemicals and Fine Chemicals

Beyond the synthesis of common heterocyclic systems, this compound is a building block for a range of specialty and fine chemicals. Its utility in this area stems from the reactivity of its functional groups, which allow for its incorporation into larger, more complex molecular architectures.

The compound is used in the synthesis of certain dyes and pigments . The aromatic diamine structure can be diazotized and coupled to form azo dyes, with the chloro and nitro groups modifying the color and lightfastness of the resulting dye.

In the field of agrochemicals , derivatives of this diamine are investigated for their potential as herbicides, fungicides, or insecticides. The specific substitution pattern on the benzene (B151609) ring can be a key determinant of biological activity.

The following table provides examples of specialty and fine chemicals derived from this compound:

Table 2: Applications in Specialty and Fine Chemicals| Chemical Class | Application Area | Role of this compound |

|---|---|---|

| Azo Dyes | Dyes and Pigments | Diazotizable amine for chromophore synthesis |

| Substituted Benzimidazoles | Agrochemicals | Precursor to potentially bioactive compounds |

| Quinoxaline Derivatives | Pharmaceuticals | Intermediate for complex drug synthesis |

Role in Catalysis and Ligand Design

The presence of two nitrogen donor atoms in a chelating arrangement makes ortho-phenylenediamine derivatives, including this compound, attractive candidates for the design of ligands in coordination chemistry and catalysis.

Development of Ligands for Transition Metal Catalysis

The two adjacent amino groups can coordinate to a metal center to form a stable five-membered chelate ring. nih.gov Ligands derived from this compound can be synthesized, for example, through Schiff base condensation of the diamine with aldehydes or ketones. The resulting Schiff base ligands possess both nitrogen and other donor atoms, making them versatile for coordinating with a variety of transition metals.

The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, can be fine-tuned by the presence of the chloro and nitro substituents on the aromatic ring. These electron-withdrawing groups can influence the electron density at the metal center, which in turn affects the catalytic cycle.

Exploration in Metal-Organic Framework (MOF) Synthesis

There is growing interest in using functionalized organic molecules as linkers for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline materials with a porous structure, composed of metal ions or clusters connected by organic ligands. The properties of a MOF, such as its pore size, shape, and chemical environment, are determined by the choice of the metal and the organic linker.

This compound, after modification to introduce suitable coordinating groups (e.g., carboxylic acids), is being explored as a potential organic linker for MOF synthesis. bldpharm.com The functional groups on the benzene ring can be used to tailor the properties of the resulting MOF, for example, by providing specific interaction sites within the pores for selective gas adsorption or catalysis.

Application in Material Science Research

The applications of this compound in materials science are often related to the properties of the heterocyclic compounds and polymers that can be synthesized from it.

The substituted quinoxalines, benzimidazoles, and phenazines derived from this diamine are investigated for their use in organic electronics . These heterocyclic systems often possess interesting photophysical and electronic properties, such as fluorescence and charge-transport capabilities, which make them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Furthermore, polymers incorporating these heterocyclic units, synthesized from derivatives of this compound, are being studied for applications as high-performance polymers with enhanced thermal stability and specific electronic or optical properties. The chloro and nitro groups can also play a role in modifying the properties of these materials, such as their solubility, morphology, and intermolecular interactions. Another area of application is in the development of corrosion inhibitors , where the nitrogen-containing heterocyclic derivatives can adsorb on metal surfaces and protect them from corrosion.

Precursors for Polymers with Unique Electronic or Optical Properties

The diamine functionality of this compound allows it to serve as a monomer in polymerization reactions. Substituted o-phenylenediamines are well-known precursors for high-performance polymers, such as polybenzimidazoles (PBIs), which are prized for their exceptional thermal and chemical stability. The incorporation of this specific monomer introduces unique features into the polymer backbone.

The presence of the electron-withdrawing nitro (NO₂) and chloro (Cl) groups significantly modifies the electronic nature of the resulting polymer. These groups can enhance the polymer's oxidative stability and alter its solubility in organic solvents. Furthermore, this substitution pattern creates an intramolecular "push-pull" system with the electron-donating amino groups, which can lower the band gap of the polymer, a crucial factor for developing conductive or semi-conductive organic materials. Research in this area investigates how such polymers could be used in applications requiring specific electronic or optical responses. The compound is noted as a potential organic monomer for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and electronics. bldpharm.com

Table 1: Influence of Substituents on Polymer Properties

| Substituent Group | Type | Potential Effect on Polymer Properties |

| 1,2-diamine | Polymerizing Group | Forms the polymer backbone (e.g., benzimidazole rings) |

| Nitro (NO₂) | Electron-Withdrawing | Enhances thermal stability, modifies electronic band gap, increases electron affinity |

| Chloro (Cl) | Electron-Withdrawing | Improves chemical resistance, fine-tunes electronic properties and solubility |

Components in Advanced Dye and Pigment Synthesis Research